9H-Fluoren-9-ylmethyl N-[(1S)-3-(methylsulfanyl)-1-{[(1R)-1-phenylethyl]carbamoyl}propyl]carbamate
Description
9H-Fluoren-9-ylmethyl N-[(1S)-3-(methylsulfanyl)-1-{[(1R)-1-phenylethyl]carbamoyl}propyl]carbamate (CAS: 211929-83-8) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected carbamate derivative. Its structure features:
- Fmoc group: A widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions.
- Chiral centers: The (1S) configuration at the propyl backbone and (1R) configuration at the phenylethyl carbamoyl moiety, which are critical for stereochemical specificity in biological interactions .
- Methylsulfanyl (SCH₃) group: Enhances hydrophobicity and may influence redox activity or metal coordination.
This compound is utilized in solid-phase peptide synthesis (SPPS) and as a building block for bioactive molecules. Its industrial-grade availability suggests applications in large-scale pharmaceutical production .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-4-methylsulfanyl-1-oxo-1-[[(1R)-1-phenylethyl]amino]butan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3S/c1-19(20-10-4-3-5-11-20)29-27(31)26(16-17-34-2)30-28(32)33-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h3-15,19,25-26H,16-18H2,1-2H3,(H,29,31)(H,30,32)/t19-,26+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJDGYSUDUCXGQ-BCHFMIIMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(CCSC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@H](CCSC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9H-Fluoren-9-ylmethyl N-[(1S)-3-(methylsulfanyl)-1-{[(1R)-1-phenylethyl]carbamoyl}propyl]carbamate is a synthetic compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a fluorenyl group and a carbamate moiety. Its molecular formula is , and it exhibits the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 374.50 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (octanol/water) | 3.67 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. It is hypothesized that the methylsulfanyl group enhances lipophilicity, facilitating cell membrane penetration and subsequent interaction with intracellular targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : It has shown potential in reducing inflammation markers in vitro, indicating a possible role in treating inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases.
Case Studies
Several studies have investigated the biological activity of similar carbamate derivatives, providing insights into the potential effects of this specific compound:
- Study on Anticancer Activity :
-
Inflammation Model :
- In an experimental model of inflammation, a related compound demonstrated a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) when administered to mice subjected to lipopolysaccharide-induced inflammation . This suggests potential therapeutic applications for inflammatory conditions.
- Neuroprotection :
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The target compound is compared to structurally related Fmoc-protected carbamates, focusing on substituents, physical properties, and functional roles.
Table 1: Comparative Analysis of Fmoc-Protected Carbamates
Functional and Structural Insights
a) Steric and Electronic Effects
- The methylsulfanyl (SCH₃) group in the target compound confers moderate hydrophobicity compared to hydrophilic derivatives like (3-aminopropyl)carbamate hydrochloride .
- Chiral Centers : The (1S,1R) configuration distinguishes the target from analogs like the (R)-configured hydroxyisopropyl derivative (CAS 215178-41-9), which may exhibit divergent binding affinities in enantioselective processes .
b) Physical Properties
- The target compound’s melting point is unspecified but likely lower due to the flexible SCH₃ group.
- State at RT : Unlike the liquid methoxynaphthyl derivative , the target is likely a solid, as industrial-grade materials typically prioritize stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
